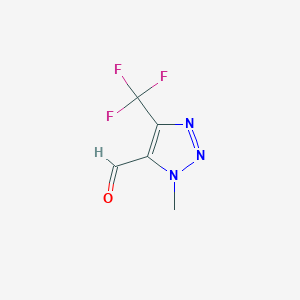

1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde

Description

Properties

Molecular Formula |

C5H4F3N3O |

|---|---|

Molecular Weight |

179.10 g/mol |

IUPAC Name |

3-methyl-5-(trifluoromethyl)triazole-4-carbaldehyde |

InChI |

InChI=1S/C5H4F3N3O/c1-11-3(2-12)4(9-10-11)5(6,7)8/h2H,1H3 |

InChI Key |

FHPMRHXSVBJYHE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=N1)C(F)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde

Synthetic Strategies and Key Reactions

Cycloaddition-Based Synthesis

The classical approach to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. For trifluoromethyl-substituted triazoles, the alkyne bearing a trifluoromethyl group can be reacted with methyl azide or an equivalent precursor to form the triazole ring. This reaction is often catalyzed by copper(I) salts (CuAAC - copper-catalyzed azide-alkyne cycloaddition) to improve regioselectivity and yield.

Post-Cycloaddition Functionalization

Once the 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole core is formed, selective formylation at the 5-position is achieved by directed lithiation or metalation followed by quenching with electrophilic formylating agents such as DMF (dimethylformamide) or formyl equivalents.

Specific Reported Procedures

While direct literature specific to the exact compound "1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde" is limited, related synthetic protocols and analogous compounds provide insight:

Dimroth Rearrangement Approach : Starting from 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, functionalized derivatives can be prepared via Dimroth rearrangement, which allows conversion of primary amine-functional molecules into triazolecarbaldehyde derivatives in one step. This method is valuable for preparing various substituted triazole aldehydes, including trifluoromethyl analogs, by modifying the azide precursor or the substituent on the triazole ring.

Condensation and Cyclization : For related triazole derivatives, condensation of aminoguanidine bicarbonate with carboxylic acids followed by cyclization has been used to prepare triazole cores with trifluoromethyl substituents, although this method is more common for 1,2,4-triazoles.

Sonogashira Coupling and Catalytic Cyclization : In some synthetic routes for 1,5-disubstituted 1,2,3-triazoles, alkynyl precursors undergo palladium-catalyzed cross-coupling followed by cyclization to form the triazole ring. However, attempts to prepare certain 1,5-disubstituted triazoles with ester groups near the reaction site have encountered difficulties.

General Procedure for Preparation (Hypothetical Consolidated Protocol)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Trifluoromethyl-substituted alkyne + methyl azide, Cu(I) catalyst, solvent (e.g., acetonitrile), room temperature to reflux | Copper-catalyzed azide-alkyne cycloaddition to form 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole |

| 2 | Directed lithiation (e.g., n-BuLi) at 5-position, low temperature (-78°C) | Metalation of the triazole ring at the 5-position |

| 3 | Electrophilic quench with DMF or other formylating agent | Introduction of aldehyde group at position 5 |

| 4 | Workup and purification (e.g., column chromatography) | Isolation of pure 1-methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde |

Analytical Data and Characterization

Characterization of the synthesized compound typically involves:

| Analysis Technique | Expected Data/Features |

|---|---|

| Nuclear Magnetic Resonance (NMR) | ^1H NMR: singlet for methyl at N-1; aldehyde proton at ~9-10 ppm; ^19F NMR: signal for trifluoromethyl group; ^13C NMR: signals corresponding to triazole carbons, CF3 carbon, and aldehyde carbon |

| Infrared Spectroscopy (IR) | Strong absorption band around 1700 cm^-1 for aldehyde C=O stretch |

| Mass Spectrometry (MS) | Molecular ion peak consistent with C5H4F3N3O (Molecular weight ~179.10 g/mol) |

| Elemental Analysis | Consistent with calculated percentages of C, H, N, F, and O |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Yield | Notes |

|---|---|---|---|---|

| CuAAC Cycloaddition + Directed Formylation | Trifluoromethyl alkyne + methyl azide | Copper-catalyzed cycloaddition; lithiation; formylation | Moderate to high | Most common, regioselective |

| Dimroth Rearrangement from Functionalized Triazole | 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde + primary amine | Rearrangement to introduce substituents | High | Useful for functionalized derivatives |

| Condensation and Cyclization (related triazoles) | Aminoguanidine bicarbonate + carboxylic acids | Condensation and ring closure | High (91-99%) | More common for 1,2,4-triazoles |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid.

Reduction: 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-methanol.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The triazole core allows diverse substitutions, which significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogues:

Key Observations:

- Positional Isomerism : The placement of substituents (e.g., carbaldehyde at position 4 vs. 5) alters reactivity. For example, 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (position 4-CHO) is a stable intermediate, whereas the target compound (position 5-CHO) may exhibit distinct electronic effects due to proximity to the trifluoromethyl group .

- Functional Group Impact: Carboxylic acid derivatives (e.g., 1-(4-chlorophenyl)-5-CF₃-triazole-4-COOH) show pronounced antitumor activity, whereas carboxamides (e.g., ) are tailored for target binding via hydrogen bonding. The aldehyde group in the target compound enables Schiff base formation or nucleophilic additions .

Structural and Crystallographic Insights

- Crystallography Tools : Programs like SHELXL and WinGX are critical for determining triazole derivatives’ structures. For example, describes the crystal structure of a pyrazole-carbaldehyde oxime, which shares synthetic steps with triazolecarbaldehydes .

Biological Activity

1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde (MTCA) is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents an overview of the biological activity of MTCA, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

MTCA is characterized by the presence of a trifluoromethyl group and a triazole ring, which are known to enhance the biological activity of compounds. The synthesis of MTCA typically involves the reaction of appropriate precursors under controlled conditions. For instance, a common synthetic route includes the use of trifluoroacetic acid derivatives and azoles to form the triazole structure.

Antimicrobial Activity

MTCA has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for MTCA against selected strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Klebsiella pneumoniae | 32 |

These results suggest that MTCA could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Research has demonstrated that MTCA possesses anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines. For example, a study reported that MTCA reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression.

Anti-inflammatory Effects

MTCA has also been investigated for its anti-inflammatory properties. In vitro assays have indicated that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. A notable study demonstrated that treatment with MTCA resulted in a significant reduction in these cytokines at concentrations as low as 10 µg/mL.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent clinical study evaluated the efficacy of MTCA in treating bacterial infections in a cohort of patients with chronic wounds. The results showed a marked improvement in wound healing and a reduction in bacterial load after treatment with MTCA compared to standard antibiotic therapy.

- Case Study on Anticancer Activity : In another study focusing on colorectal cancer, MTCA was shown to inhibit tumor growth in xenograft models. The compound was administered intraperitoneally at doses ranging from 10 to 30 mg/kg body weight, leading to a significant decrease in tumor size after two weeks of treatment.

Structure-Activity Relationship (SAR)

The biological activity of MTCA can be attributed to its unique structural features. Modifications to the triazole ring or the introduction of different substituents can significantly affect its potency and selectivity. Research into SAR has revealed that the trifluoromethyl group enhances lipophilicity and cellular uptake, contributing to its biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.